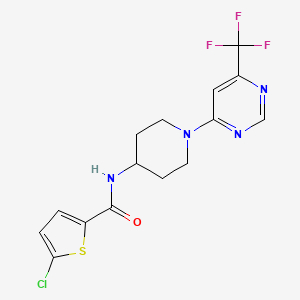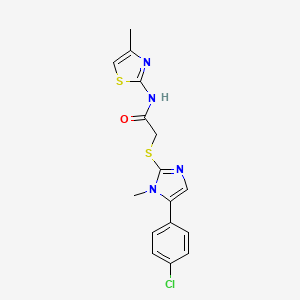![molecular formula C24H26N4O2 B2869460 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2176069-99-9](/img/structure/B2869460.png)
2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a unique structure combining isoquinoline, piperidine, and cinnoline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical reactivity and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic synthesis. One common route starts with the preparation of the isoquinoline-1-carbonyl chloride, which is then reacted with piperidin-4-ylmethylamine to form the intermediate 1-(isoquinoline-1-carbonyl)piperidin-4-ylmethylamine. This intermediate is subsequently cyclized with a suitable precursor to form the hexahydrocinnolinone core.
Key reaction conditions often include:
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Temperature: Reactions are typically conducted at temperatures ranging from room temperature to reflux conditions, depending on the step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the isoquinoline moiety using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group or the isoquinoline ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the isoquinoline ring, facilitated by reagents like halogens or nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation with bromine (Br2) or chlorine (Cl2), nucleophilic substitution with amines or thiols in polar solvents like DMF or DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Applications De Recherche Scientifique
2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydroquinolin-3-one
- 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrobenzimidazol-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-[[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-22-15-19-6-2-4-8-21(19)26-28(22)16-17-10-13-27(14-11-17)24(30)23-20-7-3-1-5-18(20)9-12-25-23/h1,3,5,7,9,12,15,17H,2,4,6,8,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWFEWWXJUFXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=NC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2869378.png)
![methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate](/img/structure/B2869380.png)


![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2869385.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2869386.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((6-chloro-2-methylphenyl)amino)formamide](/img/structure/B2869391.png)
![(2-Tert-butyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-(7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2869392.png)
![7-phenyl-N-(2-(thiophen-2-yl)ethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2869394.png)
![3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2869396.png)
![2-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-ISOPENTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2869399.png)
![N-cyclopropyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2869400.png)
